molecular formula C21H30N2O2 B5067364 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No. B5067364
M. Wt: 342.5 g/mol
InChI Key: DBYNYRUDTUNVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a synthetic compound that belongs to the family of NMDA receptor antagonists.

Mechanism of Action

3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to neuronal damage, which is why NMDA receptor antagonists like this compound have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when overactivated. This compound can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied. However, one limitation is that it can be difficult to obtain and may be expensive.

Future Directions

There are many potential future directions for research on 3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide. One area of interest is the use of this compound in the treatment of chronic pain. This compound has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the use of this compound in the treatment of depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, research on the long-term effects of this compound on neuronal function and behavior is needed to fully understand its potential therapeutic properties.

Synthesis Methods

3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is synthesized by reacting 4-(1-piperidinylcarbonyl)benzaldehyde with cyclohexylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then treated with 3-bromopropionyl chloride to obtain this compound.

Scientific Research Applications

3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by ischemia and excitotoxicity. This compound has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.

properties

IUPAC Name

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYNYRUDTUNVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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